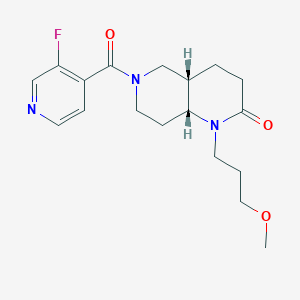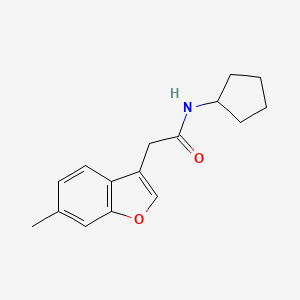
N-(4-hydroxyphenyl)-N-methyl-N'-(phenylsulfonyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxyphenyl)-N-methyl-N'-(phenylsulfonyl)benzenecarboximidamide (also known as HPMPC) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is involved in the synthesis of guanine nucleotides. HPMPC has been shown to have a variety of biochemical and physiological effects, and has potential applications in a number of different areas of research.
Mécanisme D'action
The mechanism of action of HPMPC involves inhibition of the enzyme IMPDH, which is involved in the synthesis of guanine nucleotides. By inhibiting this enzyme, HPMPC reduces the levels of guanine nucleotides in cells, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
HPMPC has been shown to have a variety of biochemical and physiological effects. In addition to its antiviral activity, HPMPC has been shown to inhibit the growth of cancer cells and to have immunosuppressive effects. HPMPC has also been shown to have effects on cellular metabolism and to modulate the activity of certain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HPMPC in lab experiments is its potency and specificity. HPMPC has been shown to have potent activity against a number of different viruses and cancer cells, and its mechanism of action is well-characterized. However, one limitation of using HPMPC in lab experiments is its potential toxicity. HPMPC can have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on HPMPC. One area of research is in the development of new antiviral drugs based on the structure of HPMPC. Another area of research is in the investigation of HPMPC's effects on cellular metabolism and signaling pathways. Finally, there is potential for HPMPC to be used in combination with other drugs to enhance its activity or to reduce its toxicity.
Méthodes De Synthèse
The synthesis of HPMPC involves a series of chemical reactions starting from 4-hydroxybenzaldehyde, which is converted to N-(4-hydroxyphenyl)benzenecarboximidamide. This compound is then reacted with methyl iodide to form N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide. Finally, this compound is reacted with phenylsulfonyl chloride to form HPMPC.
Applications De Recherche Scientifique
HPMPC has been studied extensively for its potential applications in scientific research. One area of research where HPMPC has been investigated is in the treatment of viral infections. HPMPC has been shown to have potent antiviral activity against a number of different viruses, including herpes simplex virus, cytomegalovirus, and adenovirus.
Propriétés
IUPAC Name |
N'-(benzenesulfonyl)-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-22(17-12-14-18(23)15-13-17)20(16-8-4-2-5-9-16)21-26(24,25)19-10-6-3-7-11-19/h2-15,23H,1H3/b21-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRANDZRMSANKW-MRCUWXFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-butoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5308372.png)


![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide](/img/structure/B5308391.png)

![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308397.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5308426.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)

![3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5308468.png)
![N-{1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B5308474.png)
